

SU5214 off-target kinase inhibition profile

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Compound of Interest		
Compound Name:	SU5214	
Cat. No.:	B1681160	Get Quote

SU5214 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the kinase inhibitor **SU5214**. The following sections include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate your research and experiments involving **SU5214**.

Off-Target Kinase Inhibition Profile

SU5214 is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR/Flk-1) and Epidermal Growth Factor Receptor (EGFR).[1] The half-maximal inhibitory concentrations (IC50) for these primary targets have been determined in cell-free assays as:

Target Kinase	IC50 (µM)
VEGFR2 (Flk-1)	14.8
EGFR	36.7

A comprehensive, publicly available off-target kinase inhibition profile for **SU5214** across a broad panel of kinases (e.g., a KINOMEscan) was not identified during the literature search for this document. It is common for kinase inhibitors to exhibit activity against multiple kinases beyond their intended primary targets.[2][3] Therefore, researchers should exercise caution when interpreting cellular phenotypes and consider the potential for off-target effects. For a



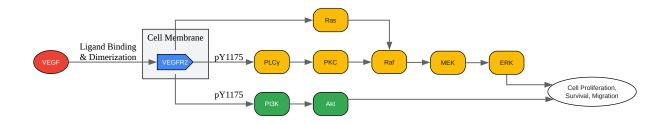
definitive understanding of **SU5214**'s selectivity, conducting a broad-spectrum kinase profiling assay is recommended.

Signaling Pathways

The primary targets of **SU5214**, VEGFR2 and EGFR, are key components of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR2 Signaling Pathway

VEGFR2 is a primary mediator of angiogenesis. Its activation by VEGF initiates a cascade of downstream signaling events crucial for the formation of new blood vessels.



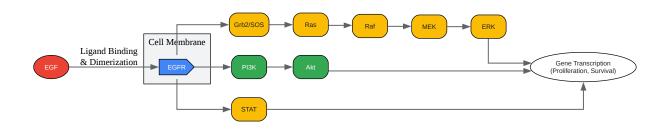
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Caption: Simplified VEGFR2 signaling cascade initiated by VEGF binding.

EGFR Signaling Pathway

EGFR signaling is integral to cell growth and proliferation. Its dysregulation is frequently implicated in cancer.





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Caption: Key downstream pathways activated by EGFR signaling.

Experimental Protocols

The following are generalized protocols for in vitro kinase assays to determine the IC50 of an inhibitor like **SU5214**. These should be optimized for specific laboratory conditions and equipment.

General In Vitro Kinase Assay (Luminescence-Based)

This protocol is designed to measure the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

- Purified recombinant kinase (e.g., VEGFR2, EGFR)
- Kinase-specific peptide substrate
- SU5214 (or other test inhibitor)
- ATP
- Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)



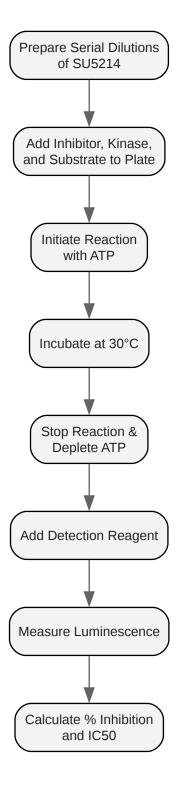
- White, opaque 96- or 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- Inhibitor Preparation: Prepare a serial dilution of **SU5214** in DMSO. Further dilute these stock solutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
- Reaction Setup:
 - Add the diluted SU5214 or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
 - Add the kinase and substrate solution to each well.
 - Initiate the kinase reaction by adding ATP to each well.
- Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme kinetics.
- Signal Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence-based kit.
 - Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
 - Incubate as per the kit manufacturer's instructions.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background signal (wells with no enzyme).



- Normalize the data to the positive control (vehicle-treated wells) to determine the percent inhibition for each SU5214 concentration.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.





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References

- 1. selleckchem.com [selleckchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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